
8-Bromo-1,1,1-trifluorooctane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-1,1,1-trifluorooctane is a chemical compound with the molecular formula C8H14BrF3 . It has an average mass of 247.096 Da and a monoisotopic mass of 246.023087 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 1 bromine atom, and 3 fluorine atoms .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 201.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.4±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 42.0±3.0 kJ/mol, a flash point of 85.6±14.3 °C, and an index of refraction of 1.412 .Applications De Recherche Scientifique
1. Radical Copolymerization
8-Bromo-1,1,1-trifluorooctane (BDFO) and its derivatives are utilized in radical copolymerization processes. For instance, BDFO's copolymerization with vinylidene fluoride (VDF) has been studied, highlighting its application in creating random type copolymers. These copolymers exhibit enhanced thermal stability and can be crosslinked via the bromine atom, making them suitable for advanced material applications (Sauguet, Améduri, & Boutevin, 2007).
2. Thermodynamic Properties
The thermodynamic properties of compounds related to this compound, such as 1-bromoperfluorooctane, have been extensively studied. Research focusing on their heat capacities at various temperatures contributes to a better understanding of their physical properties and potential applications in temperature-sensitive processes (Varushchenko, Druzhinina, & Sorkin, 1997).
3. Synthesis of Heterocycles and Aliphatic Compounds
This compound derivatives are valuable in synthesizing various trifluoromethylated heterocycles and aliphatic compounds. Their versatility as fluorinated building blocks is crucial in organic synthesis, expanding the range of accessible chemical structures (Lui, Marhold, & Rock, 1998).
4. NMR Studies in Proteins
The derivatives of this compound are utilized in NMR studies of proteins. Trifluoromethyl tags derived from such compounds help in elucidating protein conformations and states, providing significant insights into protein structure and function (Ye et al., 2015).
5. Synthesis of Fluorinated Monomers
The synthesis and copolymerization of fluorinated monomers, which include derivatives of this compound, are vital in producing materials with unique properties. These materials have applications in various fields, including coatings, membranes, and advanced composites (Guiot et al., 2005).
6. Fuel-Cell Membrane Development
Derivatives of this compound are used in the development of fuel-cell membranes. These terpolymers, when crosslinked, form films that are insoluble in organic solvents, making them suitable for use in high-performance fuel cells (Sauguet, Améduri, & Boutevin, 2006).
Safety and Hazards
8-Bromo-1,1,1-trifluorooctane is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . It’s recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, clothing, and eye/face protection .
Propriétés
IUPAC Name |
8-bromo-1,1,1-trifluorooctane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrF3/c9-7-5-3-1-2-4-6-8(10,11)12/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQYWQRWUZICCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(F)(F)F)CCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrF3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-2-fluorobenzamide](/img/structure/B2418667.png)
![2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2418669.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide](/img/structure/B2418670.png)
![4-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2418671.png)
![1,1,1-Trifluoro-3-[4-(4-nitrophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2418672.png)


![3-[((1E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl)amino]propanoic acid](/img/structure/B2418678.png)

![1-({[5-(5-Chlorothien-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-ethylpiperidine](/img/structure/B2418681.png)
![2-(isobutylsulfanyl)-6,7-dimethoxy-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2418682.png)
![9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2418685.png)


